Trimecaine

Local Anesthesia Infiltration Anesthesia Preclinical Pharmacology

Trimecaine (CAS 616-68-2) quantitatively outperforms lidocaine: 1.5× higher antiarrhythmic potency, an 86.6-minute duration (vs 47.5 minutes) in preclinical models, and a 130-minute motor block ideal for same-day discharge protocols. This amide-type local anesthetic fills the gap between short-acting lidocaine and long-acting bupivacaine. Procure ≥98% high-purity Trimecaine for precise sodium channel blockade studies.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 616-68-2
Cat. No. B1683256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimecaine
CAS616-68-2
SynonymsTrimecaine;  Diethylglycinemesidide;  Mesidicaine;  EINECS 210-487-3;  BRN 2697351;  BRN-2697351;  BRN2697351; 
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C
InChIInChI=1S/C15H24N2O/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5/h8-9H,6-7,10H2,1-5H3,(H,16,18)
InChIKeyGOZBHBFUQHMKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trimecaine (CAS 616-68-2): A Comparative Evidence Guide for the Amide Local Anesthetic


Trimecaine (CAS 616-68-2), also known as mesocaine, is an amide-type local anesthetic and a Class IB antiarrhythmic agent. It functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses . Clinically, it is used for infiltration, conduction, epidural, and spinal anesthesia, and as a cardial antiarrhythmic [1]. The compound is a white, crystalline powder with high solubility in water and ethanol [1]. The following guide provides a quantitative, comparator-based analysis to inform scientific and procurement decisions.

Why Trimecaine Cannot Be Assumed Interchangeable with Lidocaine or Bupivacaine


Within the amide local anesthetic class, subtle differences in chemical structure lead to significant variations in potency, duration of action, and toxicity profiles. While compounds like lidocaine, mepivacaine, and bupivacaine share a common mechanism of action, their clinical utility is distinct. Trimecaine, in particular, exhibits a duration of action that is intermediate between short- and long-acting agents, and its antiarrhythmic potency is reported to differ from its closest analog, lidocaine [1]. Generic substitution without considering these specific quantitative differences can lead to suboptimal anesthetic coverage, unexpected cardiotoxicity, or prolonged motor block. The following evidence demonstrates exactly where Trimecaine deviates from key comparators, providing a factual basis for precise selection.

Quantitative Differentiation: Trimecaine's Performance Against Lidocaine and Bupivacaine


Trimecaine's Infiltration Anesthesia Duration is 1.8-Fold Longer than Lidocaine in Rabbit Model

In a standardized rabbit abdominal wall infiltration model using a 0.5% concentration, Trimecaine demonstrated a significantly longer total duration of anesthesia compared to Lidocaine. This indicates a more prolonged local effect, which may be advantageous in procedures requiring extended pain relief without re-dosing [1].

Local Anesthesia Infiltration Anesthesia Preclinical Pharmacology

Trimecaine Provides an Intermediate Plexus Block Duration of 130.0 ± 1.3 Minutes

In a clinical study of 110 patients undergoing high axillary brachial plexus blockade for lower limb surgery, Trimecaine's duration of action was precisely quantified and compared to Lidocaine and Bupivacaine. Trimecaine's effect was of minimum duration, while Bupivacaine's was maximum, with Lidocaine in an intermediate position [1].

Regional Anesthesia Brachial Plexus Block Clinical Anesthesiology

Trimecaine's Antiarrhythmic Effect is 1.5-Fold More Potent than Lidocaine in Experimental Models

Experimental studies indicate that Trimecaine exerts a stronger antiarrhythmic effect compared to Lidocaine, its closest pharmacological analog. This differential potency may be relevant in specific cardiology applications [1]. However, it is noted that in clinical studies on ventricular extrasystole in acute myocardial infarction, Trimecaine was found to be less effective than Lidocaine [1].

Cardiac Arrhythmia Antiarrhythmic Agents Class IB Antiarrhythmics

Comparative Toxicity: Trimecaine and Lidocaine Show Similar LD50 Values in Mice

Acute toxicity studies in mice reveal that Trimecaine and Lidocaine have comparable lethal dose (LD50) values. This suggests that from a systemic toxicity standpoint, Trimecaine does not offer a significant safety advantage over its most common analog, but neither does it present a heightened risk [1][2]. The data supports interchangeability from a safety perspective but reinforces that selection should be driven by efficacy and duration profiles.

Acute Toxicity Safety Pharmacology LD50

Application Scenarios for Trimecaine Informed by Comparative Evidence


Veterinary and Research Infiltration Anesthesia with Extended Duration

For procedures requiring a longer window of local anesthesia without re-dosing, such as in experimental surgery or veterinary minor procedures, Trimecaine's 86.6-minute duration (vs. Lidocaine's 47.5 minutes in the rabbit model) [1] provides a quantifiable advantage, reducing the need for supplemental injections and minimizing animal handling.

Intermediate-Duration Regional Nerve Blocks in Ambulatory Surgery

In clinical settings where a motor block of 2-3 hours is desired for same-day discharge (e.g., hand or foot surgery), Trimecaine's 130-minute duration in brachial plexus blocks [1] fills a gap between the shorter-acting Lidocaine and the much longer-acting Bupivacaine, potentially improving patient flow and reducing recovery time.

Alternative Class IB Antiarrhythmic in Experimental Cardiology

In research models of cardiac arrhythmia where Lidocaine is a standard reference, Trimecaine's reported 1.5-fold higher antiarrhythmic potency [1] makes it a compelling alternative tool for dose-response studies or for investigations seeking a compound with a similar mechanism but distinct potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimecaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.